tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. One common method involves the reaction of 5-amino-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor systems that allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential role in the development of pharmaceuticals targeting neurological disorders .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives have shown promise in preclinical studies for the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m0/s1 |
InChI Key |
GXWAYKXSPPNTQV-VIFPVBQESA-N |
Isomeric SMILES |
CC1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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